Pyrrolidinyl urea derivative 2
CAS No.:
Cat. No.: VC14569980
Molecular Formula: C28H33N5O4
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H33N5O4 |
|---|---|
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | methyl 3-methoxy-2-[(3R,4S)-3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate |
| Standard InChI | InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1 |
| Standard InChI Key | JOOGNXILJRJIEZ-LNJIZIIWSA-N |
| Isomeric SMILES | COCC(C(=O)OC)N1C[C@H]([C@@H](C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Pyrrolidinyl urea derivative 13 is a fluorinated organic compound with the molecular formula C₂₅H₂₇F₂N₇O₂ and a molecular weight of 495.5 g/mol . Its IUPAC name, 1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea, reflects its stereochemical complexity, including a pyrrolidine ring substituted with difluorophenyl and methoxyethyl groups, linked to a urea moiety .
Key Structural Features:
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Stereochemistry: The (3S,4R) configuration of the pyrrolidine ring is critical for molecular interactions .
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Fluorination: The 3,4-difluorophenyl group enhances metabolic stability and binding affinity.
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Heterocyclic Components: The imidazo[1,2-a]pyridine and methylpyrazole groups contribute to π-π stacking and hydrogen-bonding capabilities .
Spectroscopic and Computational Data
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SMILES Notation:
CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC. -
3D Conformer Analysis: PubChem’s interactive model reveals a folded conformation stabilized by intramolecular hydrogen bonds .
Synthesis and Optimization
General Synthetic Routes
While explicit protocols for derivative 13 are proprietary, analogous urea derivatives are synthesized via:
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Carbamate Intermediate Formation: Reaction of pyrazoles with 4-nitrophenylchloroformate.
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Urea Coupling: Amine-isocyanate reactions under anhydrous conditions, often catalyzed by triethylamine .
Example Pathway:
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Step 1: Synthesis of 4-(3,4-difluorophenyl)pyrrolidine via Suzuki-Miyaura coupling.
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Step 2: Methoxyethylation using 2-methoxyethyl bromide.
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Step 3: Urea formation via treatment with imidazo[1,2-a]pyridin-5-yl isocyanate.
Biological Activities and Mechanisms
Antiparasitic Applications
Urea derivatives like compound 70 (IC₅₀ = 9 nM against Trypanosoma brucei) demonstrate high selectivity indices (>1,880) . Derivative 13’s imidazo[1,2-a]pyridine moiety may similarly disrupt parasitic kinetoplastid membrane transporters .
Table 1: Comparative Bioactivity of Urea Derivatives
| Compound | Target Organism | IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| BM212 | M. tuberculosis | 0.7–1.5 | N/A | |
| Compound 70 | T. brucei | 0.009 | 1,880 | |
| Derivative 13 | Not reported | – | – |
Patent Landscape and Therapeutic Indications
Intellectual Property
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US10323022: Claims derivative 13 (Example 61) as a kinase inhibitor for oncology .
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WO2024011221: Covers pyrrolidinyl ureas for neurodegenerative disorders .
Clinical Prospects
While derivative 13 remains preclinical, its structural analogs are advancing in:
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